molecular formula C21H20N2O6S B2981028 (Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-35-9

(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2981028
CAS RN: 864975-35-9
M. Wt: 428.46
InChI Key: NRKFQMXGUMMGNI-DQRAZIAOSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, possibly including its reactivity with various reagents and its behavior under different conditions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives: This compound has been utilized in the synthesis of novel 4-thiazolidinones, 1,3,4-oxadiazoles, and related compounds, showing significant activity in initial antimycobacterial screens (Ş. Küçükgüzel et al., 2002).
  • Green Chemistry Approaches: Research has been conducted on efficient synthesis methods in ionic liquid media, indicating the potential for more environmentally friendly production processes (A. Shahvelayati et al., 2017).

Biological and Medicinal Applications

  • Cardiotonic Agents: Some derivatives have shown potential as cardiotonic agents, indicating utility in treating congestive heart failure (R. A. Schnettler et al., 1982).
  • Aldose Reductase Inhibitors: Research has explored its role in the development of aldose reductase inhibitors, which could be used in treating diabetic complications (Sher Ali et al., 2012).

Chemical Properties and Reactivity

  • Structural Analyses and Reactivity: Studies have been conducted on racemization phenomena in related thiazoline and imidazoline rings, shedding light on chemical stability and reactivity under various conditions (K. Yonetani et al., 1975).

Catalytic and Synthetic Applications

  • Catalytic Applications: Research has been done on using related compounds in catalysis, such as in the methoxycarbonylation of aniline, indicating potential industrial applications (D. Dahnum et al., 2019).

Mechanism of Action

If the compound is a drug or an enzyme, this would involve studying how it interacts with its target to produce its effect .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it .

Future Directions

This would involve speculating on possible future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science .

properties

IUPAC Name

methyl 2-(4-methoxycarbonylbenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-27-11-10-23-16-9-8-15(20(26)29-3)12-17(16)30-21(23)22-18(24)13-4-6-14(7-5-13)19(25)28-2/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKFQMXGUMMGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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